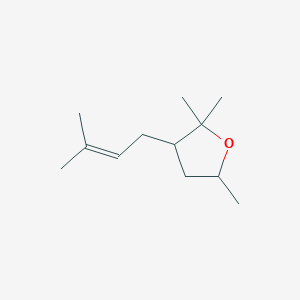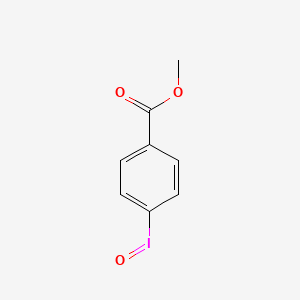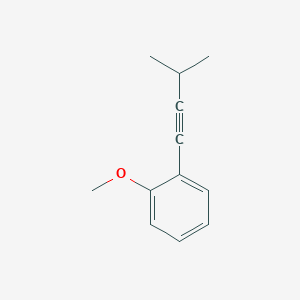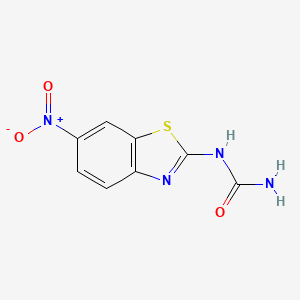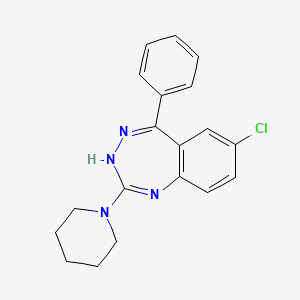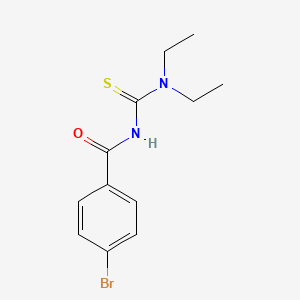
4-Bromo-N-(diethylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(diethylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H15BrN2OS. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the para position and a diethylcarbamothioyl group at the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves a multi-step process. The primary synthetic route includes the following steps :
Reaction of 4-bromobenzoyl chloride with potassium thiocyanate: This reaction is carried out in dry acetone to form 4-bromobenzoyl isothiocyanate.
Condensation with diethylamine: The 4-bromobenzoyl isothiocyanate is then condensed with diethylamine to yield this compound.
The reaction conditions typically involve maintaining anhydrous conditions and using solvents like acetone to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
4-Bromo-N-(diethylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiocarbonyl group.
Condensation Reactions: The compound can participate in condensation reactions with other amines or thiols to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(diethylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-(diethylcarbamothioyl)benzamide can be compared with other benzamide derivatives and thiourea compounds:
Benzamide Derivatives: Compounds like 4-bromo-N,N-diethylbenzamide share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiourea Compounds: Compounds like N-(dibenzylcarbamothioyl)-3-methylbutanamide have similar thiocarbonyl groups but differ in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
105340-26-9 |
|---|---|
Molekularformel |
C12H15BrN2OS |
Molekulargewicht |
315.23 g/mol |
IUPAC-Name |
4-bromo-N-(diethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-3-15(4-2)12(17)14-11(16)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI-Schlüssel |
HOPOEMQXTWNRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


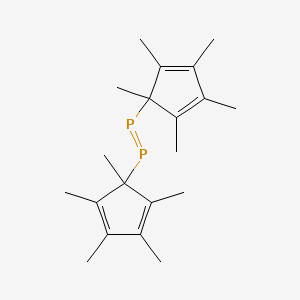
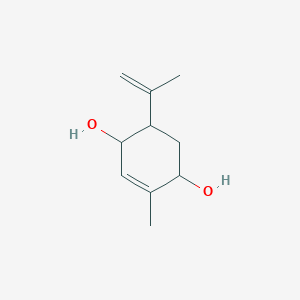
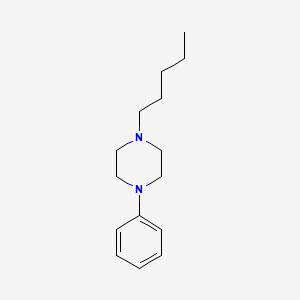



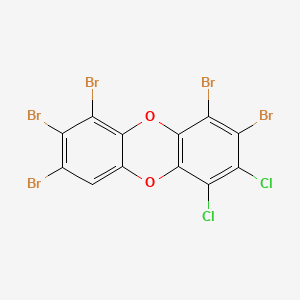
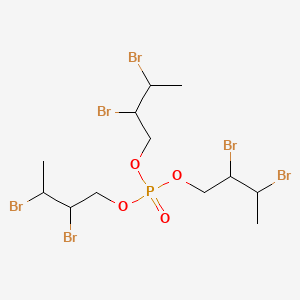
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
